(2E)-2-benzylidene-4-phenyl-1,3-dithiole
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Overview
Description
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms This compound is characterized by the presence of a benzylidene group at the 2-position and a phenyl group at the 4-position of the 1,3-dithiole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-benzylidene-4-phenyl-1,3-dithiole typically involves the condensation of benzaldehyde with 4-phenyl-1,3-dithiole-2-thione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-benzylidene-4-phenyl-1,3-dithiole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group, or reduce the dithiole ring to a dihydrodithiole.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives or dihydrodithioles.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(2E)-2-benzylidene-4-phenyl-1,3-dithiole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2E)-2-benzylidene-4-phenyl-1,3-dithiole depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved can vary, but typically include interactions with sulfur-containing amino acids or metal ions in the active sites of enzymes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-benzylidene-1,3-dithiole: Lacks the phenyl group at the 4-position.
(2E)-2-phenyl-1,3-dithiole: Lacks the benzylidene group at the 2-position.
4-phenyl-1,3-dithiole-2-thione: Contains a thione group instead of a benzylidene group.
Uniqueness
(2E)-2-benzylidene-4-phenyl-1,3-dithiole is unique due to the presence of both benzylidene and phenyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
15995-11-6 |
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Molecular Formula |
C16H12S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(2E)-2-benzylidene-4-phenyl-1,3-dithiole |
InChI |
InChI=1S/C16H12S2/c1-3-7-13(8-4-1)11-16-17-12-15(18-16)14-9-5-2-6-10-14/h1-12H/b16-11+ |
InChI Key |
YFUMLIHULJCSOF-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\SC=C(S2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2SC=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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